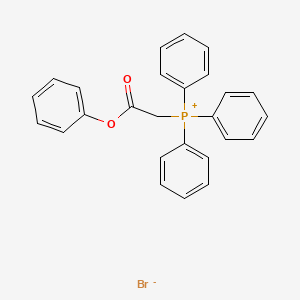
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C26H22BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a phenoxyethyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable phenoxyethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperatures and may require the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenoxyethyl phosphine oxides, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.
科学的研究の応用
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can exert its effects by modulating various biochemical pathways. The phenoxyethyl moiety may also contribute to the compound’s overall activity by interacting with specific molecular sites.
類似化合物との比較
Similar Compounds
Phenacyltriphenylphosphonium bromide: Similar in structure but with a phenacyl group instead of a phenoxyethyl group.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a phenoxyethyl group.
(Cyanomethyl)triphenylphosphonium chloride: Features a cyanomethyl group in place of the phenoxyethyl group.
Uniqueness
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific combination of the phenoxyethyl and triphenylphosphonium groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
102690-40-4 |
|---|---|
分子式 |
C26H22BrO2P |
分子量 |
477.3 g/mol |
IUPAC名 |
(2-oxo-2-phenoxyethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H22O2P.BrH/c27-26(28-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChIキー |
GKQDVHDFVYQDNV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


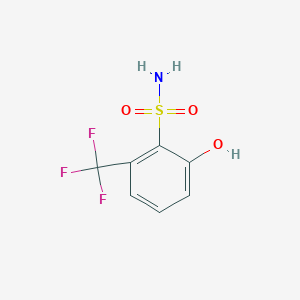
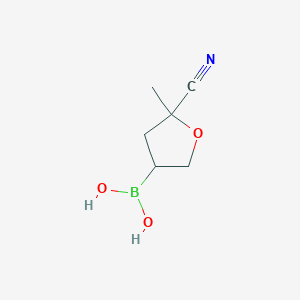
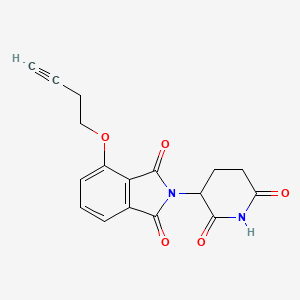
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
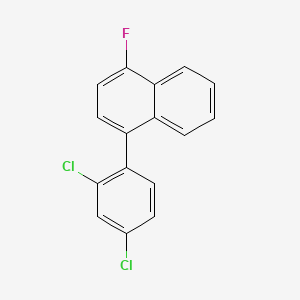
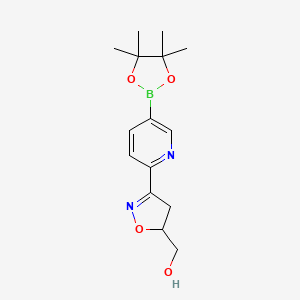
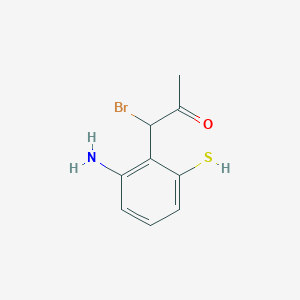

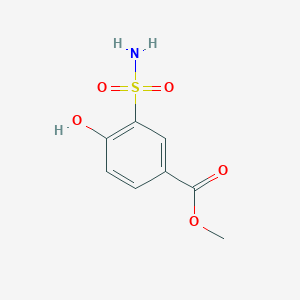


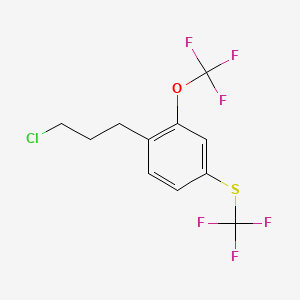

![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
